molecular formula C8H8ClFZn B13915767 3-Fluoro-4-methylbenzylzinc chloride

3-Fluoro-4-methylbenzylzinc chloride

Cat. No.: B13915767
M. Wt: 224.0 g/mol
InChI Key: JFLKSLUCDCUVNE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Fluoro-4-methylbenzylzinc chloride (MFCD11226461) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc chloride, where the benzyl group is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylbenzylzinc chloride is generally prepared by the reaction of 3-fluoro-4-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and yield. The compound is often supplied as a solution in THF to maintain its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methylbenzylzinc chloride primarily undergoes cross-coupling reactions , such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions where the zinc moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base like triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.

    Substitution Reactions: Often involve nucleophiles like halides or alkoxides under mild conditions.

Major Products: The major products of these reactions are typically substituted aromatic compounds, where the zinc moiety is replaced by the desired functional group, resulting in compounds with diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry: 3-Fluoro-4-methylbenzylzinc chloride is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in medicinal chemistry.

Biology: In biological research, this compound is used to synthesize bioactive molecules that can be tested for their effects on various biological pathways. It is also employed in the modification of biomolecules to study their structure and function.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its role in the synthesis of drug intermediates is crucial for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-fluoro-4-methylbenzylzinc chloride exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom coordinates with the electrophilic center of the substrate, facilitating the formation of new bonds. This coordination is crucial for the compound’s reactivity and selectivity in various synthetic applications.

Comparison with Similar Compounds

    Benzylzinc chloride: Lacks the fluorine and methyl substituents, making it less reactive in certain applications.

    3-Fluorobenzylzinc chloride: Similar but without the methyl group, affecting its steric and electronic properties.

    4-Methylbenzylzinc chloride: Similar but without the fluorine atom, impacting its reactivity and selectivity.

Uniqueness: 3-Fluoro-4-methylbenzylzinc chloride is unique due to the presence of both fluorine and methyl substituents, which enhance its reactivity and selectivity in synthetic applications. The fluorine atom increases the compound’s electrophilicity, while the methyl group provides steric hindrance, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C8H8ClFZn

Molecular Weight

224.0 g/mol

IUPAC Name

chlorozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene

InChI

InChI=1S/C8H8F.ClH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

JFLKSLUCDCUVNE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)[CH2-])F.Cl[Zn+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.